

# A Comparative Spectroscopic Analysis of 2-Bromo-2-methylpentane and Its Isomers

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## Compound of Interest

Compound Name: 2-Bromo-2-methylpentane

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A comprehensive guide for researchers and drug development professionals on the spectroscopic characteristics of **2-bromo-2-methylpentane** and its constitutional isomers. This guide provides a detailed comparison of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

This guide is intended to serve as a valuable resource for the unambiguous identification and differentiation of **2-bromo-2-methylpentane** and its various structural isomers. The presented data, compiled from various spectral databases, offers a robust framework for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and drug discovery.

## Introduction to the Isomers of $\text{C}_6\text{H}_{13}\text{Br}$

**2-Bromo-2-methylpentane** is a tertiary bromoalkane with the chemical formula  $\text{C}_6\text{H}_{13}\text{Br}$ . Its structural isomers, which share the same molecular formula but differ in the connectivity of their atoms, exhibit distinct spectroscopic properties. Understanding these differences is crucial for the accurate characterization of these compounds. The constitutional isomers of bromohexanes can be categorized based on their carbon skeleton: hexane, methylpentane, and dimethylbutane derivatives.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-bromo-2-methylpentane** and a selection of its isomers.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) of **2-Bromo-2-methylpentane** and Its Isomers.

Compound	δ (ppm) and Multiplicity
2-Bromo-2-methylpentane	Data not available in search results.
1-Bromo-4-methylpentane	Available spectra can be found at ChemicalBook.[1]
2-Bromo-2-methylpropane	1.80 (s, 9H)[2]
1-Bromo-2,2-dimethylpropane	Available spectra can be found at ChemicalBook.
2-Bromo-2,3-dimethylbutane	Available spectra can be found at ChemicalBook.[3]

Note: The data presented is based on available information from the search results. 's' denotes a singlet peak.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) of **2-Bromo-2-methylpentane** and Its Isomers.

Compound	$\delta$ (ppm)
2-Bromo-2-methylpentane	Data not available in search results.
3-Bromohexane	Available spectra can be found at <a href="#">ChemicalBook</a> . <sup>[4]</sup>
2-Bromo-2,3-dimethylbutane	Available spectra can be found at <a href="#">ChemicalBook</a> .
2,3-Dibromo-2,3-dimethylbutane	Available spectra can be found at <a href="#">ChemicalBook</a> .
2-Bromo-2-methylpropane	36.4 (CH <sub>3</sub> ), 62.5 (C-Br)

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>) of **2-Bromo-2-methylpentane** and Its Isomers.

Compound	C-H Stretching (cm <sup>-1</sup> )	C-H Bending (cm <sup>-1</sup> )	C-Br Stretching (cm <sup>-1</sup> )
2-Bromo-2-methylpentane	~2960-2850	~1465, ~1380	~650-550
1-Bromo-3-methylpentane	Vapor Phase IR spectra available at SpectraBase.[5]		
2-Bromo-4-methylpentane	Transmission IR spectra available at SpectraBase.[6]		
3-Bromohexane	Vapor Phase, FTIR, and ATR-IR spectra available.[7][8]		
1-Bromo-4-methylpentane	IR spectra available. [9]		
2-Bromo-2-methylpropane	IR spectra available.		

Note: The values for **2-Bromo-2-methylpentane** are typical ranges for bromoalkanes and may vary slightly.

## Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) of **2-Bromo-2-methylpentane** and Its Isomers.

Compound	Molecular Ion (M <sup>+</sup> ) (m/z)	Base Peak (m/z)	Major Fragment Ions (m/z)
2-Bromo-2-methylpentane	164/166[10][11]	85	57, 43
1-Bromo-3-methylpentane	164/166[12]	57	43, 85
2-Bromo-4-methylpentane	164/166[13][14]	43	57, 85
3-Bromohexane	164/166[15]	85	57, 43
1-Bromo-4-methylpentane	164/166[16][17]	43	57, 85
2-Bromo-2,3-dimethylbutane	164/166[18][19][20]	107/109	43, 57

Note: The presence of two molecular ion peaks with a difference of 2 m/z units and approximately equal intensity is characteristic of the presence of a bromine atom (<sup>79</sup>Br and <sup>81</sup>Br isotopes).

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:** Spectra were recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Spectroscopy: Spectra were acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. A wider spectral width (0-220 ppm) was used, and a greater number of scans were accumulated due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling was employed to simplify the spectra to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, one or two drops were placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.<sup>[21]</sup> Alternatively, a thin film of the liquid was pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.<sup>[22]</sup>
- Data Acquisition: The spectrum was recorded in the mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or salt plates was recorded and automatically subtracted from the sample spectrum.

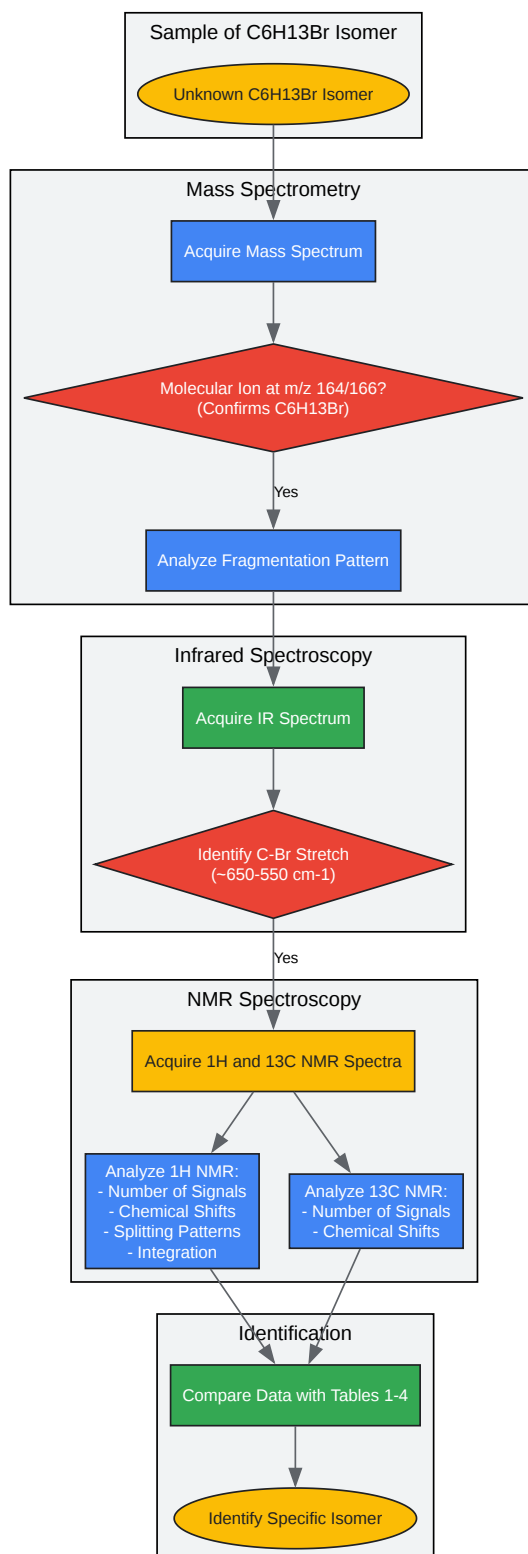
## Mass Spectrometry (MS)

- Sample Introduction: A small amount of the liquid sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.
- Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ) and detected to generate the mass spectrum.

## Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between **2-bromo-2-methylpentane** and its isomers using the comparative spectroscopic data.

## Workflow for Isomer Differentiation



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Caption: Logical workflow for the spectroscopic identification of C<sub>6</sub>H<sub>13</sub>Br isomers.

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